D-Mannopyranose pentasulfate potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Mannopyranose pentasulfate potassium salt is a chemical compound with the molecular formula C₆H₇K₅O₂₁S₅ and a molecular weight of 770.93 g/mol . It is a white to off-white powder and is primarily used in research settings . This compound is known for its anti-inflammatory and anticoagulant properties, making it valuable in biomedical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Mannopyranose pentasulfate potassium salt typically involves the sulfation of D-mannopyranose. The process includes the reaction of D-mannopyranose with sulfur trioxide-pyridine complex in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
D-Mannopyranose pentasulfate potassium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfate derivatives.
Reduction: Reduction reactions can lead to the formation of lower sulfate derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfur trioxide, pyridine, and various solvents like DMF and DMSO. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
Scientific Research Applications
D-Mannopyranose pentasulfate potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex molecules.
Biology: It is studied for its role in cellular processes and interactions.
Medicine: Its anti-inflammatory and anticoagulant properties make it a candidate for drug development.
Industry: It is used in the production of various biochemical products
Mechanism of Action
The mechanism of action of D-Mannopyranose pentasulfate potassium salt involves its interaction with various molecular targets. It binds to fibroblast growth factors (FGFs) and other heparin-binding growth factors, inhibiting their activity. This interaction prevents the growth of certain cancer cells and reduces inflammation and coagulation .
Comparison with Similar Compounds
Similar Compounds
Pentosan polysulfate: Another sulfated polysaccharide with similar anticoagulant properties.
Heparin: A well-known anticoagulant used in medical settings.
Chondroitin sulfate: Used in the treatment of osteoarthritis.
Uniqueness
Biological Activity
D-Mannopyranose pentasulfate potassium salt, a synthetic carbohydrate derivative, has garnered attention for its diverse biological activities, particularly in pharmacology and biochemistry. This compound is characterized by five sulfate groups attached to the D-mannopyranose backbone, enhancing its interaction with various biological molecules. Its molecular formula is C6H7K5O21S5, and it is recognized by the CAS number 111757-61-0. This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
The exact mechanism of action of this compound remains partially understood. However, several key interactions have been identified:
- Antiviral Activity : Studies have shown that this compound exhibits antiviral properties against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus (HIV) by potentially interfering with viral entry or replication processes.
- Anticoagulant Properties : Similar to heparin, it inhibits thrombin and factor Xa in the coagulation cascade, suggesting its use as an anticoagulant agent.
- Anti-inflammatory Effects : The compound modulates cellular signaling pathways involved in inflammation, indicating potential applications in inflammatory diseases.
Table 1: Summary of Biological Activities
Activity Type | Mechanism/Effect | References |
---|---|---|
Antiviral | Inhibition of HSV-1 and HIV replication | |
Anticoagulant | Inhibition of thrombin and factor Xa | |
Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
- Antiviral Efficacy : A study demonstrated that this compound significantly reduced viral titers in cell cultures infected with HSV-1. The mechanism was hypothesized to involve the compound's ability to bind to viral glycoproteins, thereby blocking their interaction with host cell receptors.
- Anticoagulation Studies : In a comparative study with heparin, this compound exhibited similar anticoagulant effects in vitro, effectively prolonging clotting times in plasma assays. This suggests its potential as a safer alternative to traditional anticoagulants.
- Inflammation Modulation : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in animal models of arthritis, highlighting its therapeutic potential in managing chronic inflammatory conditions.
Interaction with Biological Molecules
This compound interacts with various biomolecules, including proteins and glycosaminoglycans. Its ability to bind growth factors and cytokines suggests a role in modulating cellular responses during inflammation and tissue repair processes. Notably, it enhances the bioavailability of certain drugs by altering their pharmacokinetics through competitive binding mechanisms.
Comparative Analysis with Other Compounds
This compound shares similarities with other sulfated carbohydrates but possesses unique characteristics that enhance its biological activities.
Table 2: Comparison with Similar Compounds
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
D-Glucosamine sulfate | Sulfated derivative of D-glucosamine | Primarily used for joint health |
Heparin | Highly sulfated glycosaminoglycan | Strong anticoagulant properties |
Mannose pentasulfate pentapotassium salt | Similar sulfation pattern | Different sugar backbone (mannose vs mannopyranose) |
Chondroitin sulfate | Sulfated glycosaminoglycan derived from cartilage | Used mainly for osteoarthritis treatment |
Properties
IUPAC Name |
pentapotassium;[(2R,3R,4S,5S)-3,4,5,6-tetrasulfonatooxyoxan-2-yl]methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O21S5.5K/c7-28(8,9)22-1-2-3(24-29(10,11)12)4(25-30(13,14)15)5(26-31(16,17)18)6(23-2)27-32(19,20)21;;;;;/h2-6H,1H2,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21);;;;;/q;5*+1/p-5/t2-,3-,4+,5+,6?;;;;;/m1...../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOEMUICVNKKC-ROGCYDKWSA-I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7K5O21S5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.